Synthetic Utility: Enabling High-Potency 5-HT4 Antagonists vs. Metoclopramide Scaffold
As an intermediate, this compound is used to synthesize 4-amino-5-chloro-2-methoxybenzoate esters like SDZ 205557, a reference 5-HT4 antagonist [1]. This derivative demonstrates a competitive antagonist profile with a pA2 value of 7.4-7.5 in functional assays [1]. This is a key differentiator from the metoclopramide scaffold, which acts as a partial agonist with significantly lower potency and a more complex, multi-receptor pharmacology [2].
| Evidence Dimension | 5-HT4 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | Used to synthesize SDZ 205557 |
| Comparator Or Baseline | SDZ 205557: pA2 = 7.4 - 7.5 (guinea-pig ileum/hippocampus) |
| Quantified Difference | Establishes a pure antagonist profile vs. partial agonism of metoclopramide. |
| Conditions | Functional assays on isolated tissue preparations. |
Why This Matters
For researchers requiring a clean pharmacological tool, this intermediate provides a path to a potent, selective antagonist, unlike starting materials that yield partial agonists.
- [1] Buchheit, K. H., Gamse, R., & Pfannkuche, H. J. (1992). SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 345(4), 387-393. View Source
- [2] Elz, S., & Keller, A. (1995). Preparation and In Vitro Pharmacology of 5-HT4 Receptor Ligands. Partial Agonism and Antagonism of Metoclopramide Analogous Benzoic Esters. *Archiv der Pharmazie*, 328(7-8), 585-594. View Source
